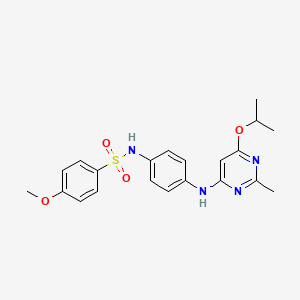

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

Description

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with isopropoxy and methyl groups, linked to a 4-methoxybenzenesulfonamide moiety via an aniline bridge.

Properties

IUPAC Name |

4-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-14(2)29-21-13-20(22-15(3)23-21)24-16-5-7-17(8-6-16)25-30(26,27)19-11-9-18(28-4)10-12-19/h5-14,25H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOJDDGUIWYPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrimidine moiety, an isopropoxy group, and a sulfonamide functional group. These structural components contribute to its biological activity, particularly in the fields of oncology and infectious diseases.

Molecular Structure

- Molecular Formula: CHNOS

- Molecular Weight: 442.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide is believed to involve the inhibition of specific enzymes or receptors within cellular pathways. It potentially acts as an inhibitor of certain kinases involved in cell signaling, leading to altered cellular responses and reduced proliferation of cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound effectively reduces cell viability in cancerous cells, with IC values indicating significant potency.

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory cytokines and pathways, providing a rationale for further investigation into its use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide exhibited significant cytotoxicity. The results indicated:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

| HeLa (Cervical) | 4.5 |

These findings support its potential as a lead compound for further development in cancer therapeutics.

Study 2: Antiviral Activity

A derivative closely related to this compound was tested for anti-HBV activity. The results showed:

| Compound | IC (µM) | SI (Selectivity Index) |

|---|---|---|

| IMB-0523 | 1.99 | 58 |

This highlights the potential for developing related compounds as antiviral agents against HBV .

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyrimidine-Based Scaffolds

Compound 4q (N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-(trifluoromethyl)benzenesulfonamide)

- Structure: Features a pyrano-pyrazole core instead of pyrimidine, with a trifluoromethylbenzenesulfonamide group.

- Properties : Melting point = 153.7–154.1 °C, yield = 62% .

- Comparison: The trifluoromethyl group enhances lipophilicity compared to the methoxy group in the target compound.

Compound from (N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide)

- Structure: Shares the 4-methoxybenzenesulfonamide and pyrimidinylamino-phenyl groups but substitutes diethylamino and methyl groups at the pyrimidine 4- and 6-positions.

- Properties : Molecular weight = 441.5 g/mol, formula = C22H27N5O3S .

- Comparison: The diethylamino group introduces basicity, contrasting with the isopropoxy group’s steric bulk and polarity in the target compound. This difference may influence solubility and metabolic stability.

Sulfonamides with Heterocyclic Systems Beyond Pyrimidine

Compound 4s (N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide)

- Structure : Incorporates a furan ring and chlorophenyl group.

- Properties : Melting point = 62.5–63.9 °C, yield = 50% .

- Lower yield suggests synthetic challenges compared to the target compound’s likely route.

Example 53 (4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

Simplified Sulfonamide Analogs

N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structure : Lacks the pyrimidine core, with a direct methoxyphenyl-sulfonamide linkage.

- Properties : Crystallographic studies reveal planar sulfonamide geometry and bioactivity in simpler systems .

- Comparison : The absence of the pyrimidine-aniline bridge reduces molecular complexity and likely diminishes target specificity. However, its crystallographic data (e.g., hydrogen bonding patterns) may inform the design of more complex derivatives.

KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)

- Structure: Contains a 4-methoxybenzenesulfonamide group linked to a propenyl-aminomethylphenyl system.

- Role: Known as a Ca²⁺/calmodulin-dependent protein kinase II inhibitor .

- Comparison : The hydroxyethyl group and propenyl chain enhance solubility and flexibility, respectively, suggesting divergent pharmacokinetic profiles compared to the target compound’s rigid pyrimidine core.

Research Implications

The target compound’s structural uniqueness lies in its combination of a methoxybenzenesulfonamide group and a substituted pyrimidine, offering a balance of hydrophilicity and steric bulk. Comparisons with analogs suggest that:

- Pyrimidine vs. Other Cores: Pyrimidine-based derivatives (e.g., ) exhibit tunable electronic properties via substituents, whereas pyrano-pyrazole (4q) or chromenone systems (Example 53) prioritize planar stacking interactions.

- Synthetic Feasibility: Yields for pyrimidine derivatives (e.g., 62% for 4q) generally exceed those of chromenone-containing analogs (28%), underscoring the importance of core complexity in synthesis .

- Bioactivity Potential: The methoxy group’s electron-donating nature (target compound) may modulate target binding compared to electron-withdrawing groups (e.g., trifluoromethyl in 4q) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.